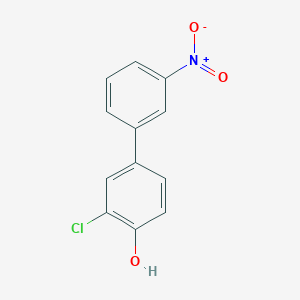

2-Chloro-4-(3-nitrophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-nitrophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMCAOUSKRNEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685974 | |

| Record name | 3-Chloro-3'-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261955-63-8 | |

| Record name | 3-Chloro-3'-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 3 Nitrophenyl Phenol and Analogues

The synthesis of 2-Chloro-4-(3-nitrophenyl)phenol is a multi-step process that can be approached through various strategic pathways. The core challenge lies in the regioselective assembly of the biphenyl (B1667301) structure and the specific placement of the chloro and nitro functional groups.

Chemical Reactivity and Derivatization Pathways of 2 Chloro 4 3 Nitrophenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl core of 2-Chloro-4-(3-nitrophenyl)phenol presents two aromatic rings with distinct electronic properties, leading to differential reactivity towards electrophiles. The phenolic ring, endowed with the strongly electron-donating hydroxyl group, is highly activated towards electrophilic aromatic substitution. byjus.comnih.gov Conversely, the second phenyl ring, substituted with the powerfully electron-withdrawing nitro group, is significantly deactivated.

Electrophilic attack will, therefore, overwhelmingly favor the activated phenolic ring. The hydroxyl group directs incoming electrophiles to the positions ortho and para to it. byjus.com In this compound, the para position is occupied by the 3-nitrophenyl group. The two ortho positions relative to the hydroxyl group are at C3 and C5. The C2 position is already substituted with a chlorine atom. Therefore, electrophilic substitution is predicted to occur at the C3 and C5 positions. The presence of the chlorine atom at C2 may exert some steric hindrance, potentially influencing the ratio of substitution at C3 versus C5.

Common electrophilic aromatic substitution reactions applicable to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration with dilute nitric acid would be expected to introduce a nitro group at the C3 or C5 position of the phenolic ring. byjus.com Halogenation, for example with bromine in a non-polar solvent, would similarly yield monobrominated products at these activated sites. byjus.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | Dilute HNO₃ | 2-Chloro-3-nitro-4-(3-nitrophenyl)phenol and 2-Chloro-5-nitro-4-(3-nitrophenyl)phenol |

| Bromination | Br₂ in CCl₄ | 2-Chloro-3-bromo-4-(3-nitrophenyl)phenol and 2-Chloro-5-bromo-4-(3-nitrophenyl)phenol |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid and this compound-5-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Chloro-3-alkyl-4-(3-nitrophenyl)phenol and 2-Chloro-5-alkyl-4-(3-nitrophenyl)phenol |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 2-Chloro-3-acyl-4-(3-nitrophenyl)phenol and 2-Chloro-5-acyl-4-(3-nitrophenyl)phenol |

Nucleophilic Aromatic Substitution Mechanisms Involving Chlorine and Nitro Groups

The presence of a nitro group on the aromatic ring can facilitate nucleophilic aromatic substitution (SNA_r) of a halogen. doubtnut.comlibretexts.org In this compound, however, the nitro group is on a separate phenyl ring from the chlorine atom. For the chlorine atom on the phenolic ring to be susceptible to direct nucleophilic substitution, strong activation by electron-withdrawing groups in the ortho and para positions on the same ring would be required. libretexts.org In this molecule, the para position is occupied by the nitrophenyl group, which is electron-withdrawing, but the effect is transmitted through the biphenyl system. Direct nucleophilic displacement of the chlorine atom would likely require harsh reaction conditions.

The nitro group itself, located on the second phenyl ring, can be a target for nucleophilic attack under specific conditions, although this is less common than substitution of a halogen. The nitro group in nitroarenes can be displaced by strong nucleophiles, particularly when the ring is further activated by other electron-withdrawing groups. nih.govresearchgate.net

Selective Reduction of the Nitro Group to Form Amino Derivatives

The nitro group is readily reduced to an amino group under a variety of conditions, a transformation that is fundamental in the synthesis of many pharmaceuticals and other functional materials. unimi.it The selective reduction of the nitro group in this compound to yield 2-Chloro-4-(3-aminophenyl)phenol is a highly feasible and synthetically useful reaction.

A range of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a common and efficient method. unimi.it Chemical reducing agents like tin (Sn) or iron (Fe) in acidic media (e.g., HCl), and stannous chloride (SnCl₂) are also effective. rsc.org The choice of reducing agent can be crucial for achieving selectivity, especially when other reducible functional groups are present. In this case, the chloro and hydroxyl groups are generally stable under these reduction conditions.

Table 2: Reagents for the Selective Reduction of the Nitro Group

| Reagent System | Typical Conditions | Product |

| H₂ / Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | 2-Chloro-4-(3-aminophenyl)phenol |

| Sn / HCl | Ethanol, reflux | 2-Chloro-4-(3-aminophenyl)phenol |

| Fe / HCl or CH₃COOH | Water/Ethanol, reflux | 2-Chloro-4-(3-aminophenyl)phenol |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | 2-Chloro-4-(3-aminophenyl)phenol |

| NaBH₄ / NiCl₂·6H₂O | Methanol, room temperature | 2-Chloro-4-(3-aminophenyl)phenol |

The resulting amino derivative, 2-Chloro-4-(3-aminophenyl)phenol, is a versatile intermediate. The amino group can undergo a wide array of subsequent reactions, including diazotization followed by Sandmeyer or related reactions, acylation to form amides, and alkylation.

Oxidative Transformations of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group is susceptible to oxidation. Oxidative coupling of phenols is a powerful method for the formation of C-C and C-O bonds, leading to the synthesis of complex natural products and other functional molecules. nih.govnih.gov The oxidation of this compound can potentially lead to the formation of dimers or polymers through the coupling of phenoxy radicals. The regioselectivity of such couplings (ortho-ortho, ortho-para, para-para) is influenced by the steric and electronic effects of the substituents on the phenolic ring.

Given the substitution pattern of this compound, with the para position blocked, oxidative coupling would likely occur at the ortho positions (C3 and C5) or through the oxygen atom, leading to C-C or C-O linked dimers. The specific outcome would depend on the oxidant and reaction conditions employed. Common oxidants for such transformations include iron(III) chloride, manganese dioxide, and various enzymatic systems.

Furthermore, the phenolic hydroxyl group can be oxidized to a quinone-type structure under stronger oxidizing conditions. However, the presence of other oxidizable groups, such as the yet-to-be-reduced nitro group, would need to be considered to ensure selectivity.

Advanced Analytical Characterization of 2 Chloro 4 3 Nitrophenyl Phenol

Chromatographic Methods for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of phenolic compounds in various matrices. A typical HPLC method for a novel compound like 2-Chloro-4-(3-nitrophenyl)phenol would involve the development of a protocol specifying the column, mobile phase, flow rate, and detector settings to achieve optimal separation and sensitive detection.

For quantification, a validated method would be established, demonstrating linearity, accuracy, precision, and specificity. This would involve creating a calibration curve with known concentrations of a certified reference standard of this compound.

Hypothetical HPLC Method Parameters:

| Parameter | Hypothetical Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with acid modifier like formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: The table above is a hypothetical representation and is not based on experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of metabolites of a parent compound following biological or environmental degradation. For a compound such as this compound, GC-MS analysis would typically require a derivatization step to increase the volatility and thermal stability of the phenol (B47542) and its potential metabolites.

The mass spectrometer would provide fragmentation patterns for the separated compounds, allowing for structural elucidation and identification of metabolites by comparing the spectra to libraries or through interpretation of the fragmentation.

Hypothetical GC-MS Method Parameters:

| Parameter | Hypothetical Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Temperature gradient from 100 °C to 300 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

Note: The table above is a hypothetical representation and is not based on experimental data for this compound.

Computational Chemistry and Theoretical Studies of 2 Chloro 4 3 Nitrophenyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity.

In the context of 2-Chloro-4-(3-nitrophenyl)phenol, DFT calculations would be employed to optimize the molecule's three-dimensional structure to its lowest energy state. From this optimized geometry, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. rjpn.org

Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding how the molecule might interact with other chemical species. researchgate.net While specific DFT data for this compound is scarce, the table below illustrates the typical electronic parameters that would be calculated.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT analysis for this compound.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.3 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.2 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charge on Phenolic Oxygen | -0.65 e | Quantifies the partial charge on the atom. |

| Mulliken Charge on Nitro-group Nitrogen | +0.85 e | Quantifies the partial charge on the atom. |

These parameters are fundamental in predicting the sites and likelihood of chemical reactions, such as electrophilic or nucleophilic attack. For instance, the negative charge on the phenolic oxygen suggests it could be a site for electrophilic attack, while the positive charge on the nitrogen of the nitro group indicates a potential site for nucleophilic interaction.

Molecular Docking Simulations to Explore Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is extensively used in drug discovery to understand and predict the interaction between a potential drug molecule and its biological target.

For this compound, molecular docking simulations would be performed to identify potential protein targets and to elucidate the specific interactions that stabilize the ligand-receptor complex. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net This information is invaluable for understanding the basis of the molecule's potential biological activity and for designing more potent and selective analogs. Although no specific molecular docking studies for this compound are readily available, the following table illustrates the kind of data that would be generated.

Table 2: Illustrative Molecular Docking Results (Note: The following data is hypothetical and for illustrative purposes, assuming a potential protein target.)

| Parameter | Hypothetical Value/Description | Significance |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | Estimated free energy of binding; a more negative value suggests stronger binding. |

| Hydrogen Bonds | Phenolic -OH with Serine-221; Nitro -O with Lysine-15 | Key stabilizing interactions that provide specificity. |

| Hydrophobic Interactions | Chlorophenyl ring with Leucine-89, Valine-112 | Contributions from non-polar interactions to binding. |

| Interacting Residues | Lys-15, Ser-221, Leu-89, Val-112, Phe-224 | Amino acids in the binding site that are in close contact with the ligand. |

Such data would provide a structural hypothesis for the molecule's mechanism of action, which could then be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a mathematical equation that can predict the activity of new, untested compounds based on their structural features.

A QSAR study involving this compound would typically be part of a larger investigation of a series of related nitrophenyl or phenolic compounds. ijpbs.comnih.gov The first step would be to calculate a variety of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates a subset of these descriptors with the observed biological activity. ijpbs.com A robust QSAR model can be a valuable predictive tool in the optimization of lead compounds. While no specific QSAR models for this compound have been identified, the table below lists some of the descriptors that would be relevant in such a study.

Table 3: Relevant Molecular Descriptors for QSAR Modeling (Note: These are examples of descriptors that would be calculated for this compound in a QSAR study.)

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Kier & Hall Index | A numerical value that represents the size and shape of the molecule. |

| Electronic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, representing hydrophobicity. |

| Quantum Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. |

Conformational Analysis and Molecular Dynamics Simulations for Structural Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a flexible dihedral angle between the two phenyl rings, understanding its preferred conformations is crucial.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. beilstein-journals.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This provides a dynamic picture of the molecule's flexibility and how it might change its shape in different environments, such as in solution or when approaching a binding site.

For this compound, an MD simulation would reveal the distribution of the torsional angle between the two aromatic rings, which can significantly impact its ability to fit into a protein's binding pocket. tandfonline.comunical.it The simulation can also provide insights into the stability of intramolecular hydrogen bonds and how the molecule interacts with solvent molecules. While specific MD studies on this compound are not prevalent, the general approach would provide critical information about its structural dynamics.

Table 4: Parameters from a Hypothetical Molecular Dynamics Simulation (Note: The following data is hypothetical and illustrates the potential output of an MD simulation.)

| Parameter | Hypothetical Finding | Significance |

|---|---|---|

| Dihedral Angle Distribution | Bimodal distribution with peaks at 35° and 145° | Indicates two preferred low-energy conformations. |

| Root Mean Square Deviation (RMSD) | 1.5 Å over 100 ns | Measures the average change in atomic positions, indicating structural stability. |

| Solvent Accessible Surface Area (SASA) | Fluctuates between 350-400 Ų | Represents the area of the molecule exposed to the solvent, related to solubility. |

| Intramolecular Hydrogen Bonds | Transient H-bond between phenolic -OH and nitro group | Can influence the preferred conformation and reactivity. |

Understanding the conformational preferences and flexibility of this compound is essential for a complete picture of its chemical and biological properties.

Mechanistic Investigations of Biological Activity of 2 Chloro 4 3 Nitrophenyl Phenol and Its Derivatives in Vitro, Non Human Research

Enzyme Inhibition Kinetics and Characterization of Mechanistic Pathways (e.g., Urease, Amylase)

One area of investigation is the inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. A series of 2-phenol-4-chlorophenyl-6-aryl pyridine (B92270) derivatives were synthesized and evaluated for their ability to inhibit topoisomerase (topo) I and II. nih.gov Most of these compounds demonstrated stronger inhibitory activity against topoisomerase II at a concentration of 100μM when compared to the standard drug, etoposide. nih.gov With one exception, the compounds did not show significant inhibition of topoisomerase I, indicating a selective action against topo II. nih.gov

Antimicrobial Properties against Bacterial and Fungal Strains

Derivatives containing the chloronitrophenyl moiety have shown notable antimicrobial properties against a range of pathogens.

Novel (2E)-3-chloro-4-nitro-phenylchalcones , which are structurally related to the target compound, were synthesized and tested for their antimicrobial action using disc diffusion and serial dilution methods. researchgate.net These compounds exhibited varied levels of antibacterial activity against several strains. For instance, one chalcone (B49325) derivative showed excellent activity against the M. luteus strain, while another was particularly effective against S. aureus. researchgate.net The activity of these chalcones against various bacterial strains is summarized in the table below.

Table 1: Antibacterial Activity of Substituted (2E)-3-chloro-4-nitro-phenylchalcone Derivatives

| Bacterial Strain | Activity Level of Derivatives |

|---|---|

| B. subtilis | Satisfactory |

| M. luteus | Excellent to Good |

| S. aureus | Good |

| E. coli | Excellent to Good |

Data derived from qualitative descriptions in the cited abstract. "Excellent," "Good," and "Satisfactory" reflect the reported efficacy. researchgate.net

Further research into other related structures, such as 4-Chloro-3-nitrophenylthioureas , has revealed high to moderate antistaphylococcal activity against both standard and clinical strains of Staphylococcus.

The general class of phenolic compounds is well-known for its antimicrobial effects. frontiersin.org Studies on naturally occurring phenols like eugenol (B1671780) and carvacrol (B1668589) show that their derivatives can be potent against both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria. frontiersin.org The mechanism often involves disruption of the cytoplasmic membrane's integrity and fluidity. frontiersin.org

Investigation of Specific Molecular Targets and Biological Pathways

Understanding the specific molecular targets is key to elucidating the mechanism of action. For the 2-phenol-4-chlorophenyl-6-aryl pyridine derivatives, the primary molecular target identified was DNA topoisomerase II . nih.gov By inhibiting this enzyme, the compounds interfere with essential cellular processes like DNA replication, leading to cytotoxic effects. nih.gov

For antimicrobial actions, the degradation pathways of related compounds offer clues. The microbial degradation of the simpler, related compound 2-chloro-4-nitrophenol (B164951) (2C4NP) has been studied in detail. In the bacterium Burkholderia sp. RKJ 800, the degradation proceeds via the formation of chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ), indicating that the initial steps involve the removal of the nitro and chloro groups. nih.gov The basic mechanism involves either oxidative removal of the nitro group or its reduction to a hydroxylamine (B1172632) or amino group, which reduces the compound's recalcitrance to biodegradation. nih.gov

In microbial electrolysis cells (MECs), 2C4NP undergoes reduction, dechlorination, and denitrification to form intermediates such as 2-chloro-4-aminophenol and 4-aminophenol (B1666318), eventually leading to ring cleavage and assimilation by microorganisms. eeer.org These pathways highlight how the chloro and nitro substitutions on the phenyl ring are key sites for enzymatic attack and transformation. For more complex phenolic compounds, another common mechanism is the disruption of the bacterial cell membrane, leading to increased permeability and loss of cellular integrity. frontiersin.org

Exploration of Structure-Activity Relationships in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of chemical compounds. For the 2-phenol-4-chlorophenyl-6-aryl pyridine derivatives, a clear SAR emerged. The position of the chlorophenyl group at the 4-position of the central pyridine ring was critical for selective topoisomerase II inhibition; compounds with an ortho- or para-chlorophenyl substituent showed better activity than those with a meta-chlorophenyl group. nih.gov Furthermore, the presence of a meta- or para-hydroxyphenyl moiety at the 2-position of the pyridine was important for achieving excellent cytotoxic effects against breast cancer cells. nih.gov

Table 2: Structure-Activity Relationship for 2-phenol-4-chlorophenyl-6-aryl Pyridine Derivatives

| Substitution at Pyridine Ring | Observed Biological Activity |

|---|---|

| ortho- or para-chlorophenyl at 4-position | Stronger, selective topoisomerase II inhibition |

| meta-chlorophenyl at 4-position | No significant topoisomerase II inhibition |

| meta- or para-hydroxyphenyl at 2-position | Moderate to significant cytotoxicity |

Data derived from the cited abstract. nih.gov

In the context of antimicrobial phenols, SAR studies have shown that the addition of certain functional groups can modulate activity. For example, creating allyl derivatives of naturally occurring phenols like thymol (B1683141) and carvacrol consistently increased their potency against planktonic (free-floating) bacteria. frontiersin.org However, this modification led to a decrease in potency against bacteria organized in biofilms, underscoring that SAR can be context-dependent. frontiersin.org

Environmental Transformation and Mechanistic Degradation Pathways of 2 Chloro 4 3 Nitrophenyl Phenol

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes, primarily driven by light and chemical reactions in the environment.

Photolytic processes, particularly those involving UV light, can lead to the transformation of chlorophenolic compounds. For instance, laboratory studies have demonstrated that 4-chlorophenol (B41353) can undergo photonitration to form 2-nitro-4-chlorophenol, a compound noted for its toxicity and resistance to biological degradation. unito.it This transformation is of environmental concern as it can create more persistent secondary pollutants. unito.it In processes combining UV light with chemical oxidants like hypochlorous acid (UV/HOCl), 2-chloro-4-nitrophenol (B164951) is subject to further transformation. mdpi.com The initial formation of 2-chloro-4-nitrophenol can be followed by its degradation due to the action of highly reactive radicals such as hydroxyl (HO•) and chlorine (Cl•). mdpi.com This leads to a pattern where the concentration of 2-chloro-4-nitrophenol first increases and then decreases as it is converted into other intermediates. mdpi.com

Identified transformation products from the UV/HOCl treatment of related nitrophenols include 4-nitrocatechol, 2,4-dinitrophenol, and 2-chloro-4,6-dinitrophenol. mdpi.com These chlorinated nitrophenolic derivatives can undergo subsequent ring-opening reactions to form smaller, potentially hazardous molecules like trichloronitromethane (TCNM). mdpi.com

Table 1: Photolytic Transformation of Related Nitrophenols and Resulting Products

| Process | Precursor Compound | Key Reactants | Major Transformation Products | Source |

|---|---|---|---|---|

| Photonitration | 4-Chlorophenol | •NO₂ | 2-Nitro-4-chlorophenol | unito.it |

Chemical oxidation, particularly with disinfectants like hypochlorous acid (HOCl), is a significant abiotic degradation pathway. When 4-nitrophenol (B140041) is treated with HOCl, 2-chloro-4-nitrophenol is formed as a chlorinated product. mdpi.com Studies show that HOCl alone is not efficient at degrading the newly formed 2-chloro-4-nitrophenol, leading to its accumulation. mdpi.com

However, the combination of UV light and HOCl creates a much more potent oxidative system. The photolysis of HOCl generates powerful hydroxyl (HO•) and chlorine (Cl•) radicals, which significantly accelerate the transformation of 2-chloro-4-nitrophenol. mdpi.com The kinetics of this process show that while 2-chloro-4-nitrophenol is generated, it is also simultaneously degraded by these radicals, preventing its long-term persistence in the system. mdpi.com The rate of both the formation and subsequent transformation of 2-chloro-4-nitrophenol is dependent on the concentration of HOCl. mdpi.com

Biotic Degradation Mechanisms via Microbial Action

Microorganisms have evolved diverse metabolic pathways to utilize complex xenobiotics like 2-chloro-4-nitrophenol as a source of carbon and energy, effectively removing them from the environment.

Several bacterial strains are capable of aerobically degrading 2-chloro-4-nitrophenol. The degradation pathways often vary between different species, particularly between Gram-positive and Gram-negative bacteria.

Rhodococcus imtechensis strain RKJ300 , a Gram-positive bacterium, utilizes 2-chloro-4-nitrophenol as its sole source of carbon and energy. acs.orgresearchgate.net The degradation process begins with the oxidative removal of the nitro group, leading to a stoichiometric release of nitrite (B80452) ions. acs.orgresearchgate.net This is followed by the elimination of the chloro group, releasing chloride ions. acs.orgresearchgate.net The key intermediates identified in this pathway are chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ). acs.orgresearchgate.net

Burkholderia sp. strain RKJ 800 , a Gram-negative bacterium, also degrades 2-chloro-4-nitrophenol via an oxidative mechanism, similarly forming chlorohydroquinone and hydroquinone as major metabolites. nih.gov The degradation is initiated by the release of nitrite, followed by chloride, and the pathway proceeds through the cleavage of the hydroquinone ring. nih.gov This is the first report of CHQ and HQ formation in the degradation of 2C4NP by a Gram-negative bacterium. nih.gov

In contrast, Burkholderia sp. strain SJ98 employs a different initial strategy. It begins the degradation of 2-chloro-4-nitrophenol with reductive dehalogenation, removing the chlorine atom first to form p-nitrophenol (PNP). typeset.ionih.gov This initial step is unique among aerobic degradation pathways for this compound. nih.gov Following the formation of PNP, the pathway proceeds through sequential oxygenase-catalyzed reactions. nih.gov

Table 2: Aerobic Biodegradation Metabolites of 2-Chloro-4-nitrophenol

| Bacterial Strain | Gram Type | Initial Step | Key Metabolites Identified | Source |

|---|---|---|---|---|

| Rhodococcus imtechensis RKJ300 | Positive | Oxidative Denitration | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | acs.orgresearchgate.net |

| Burkholderia sp. RKJ 800 | Negative | Oxidative Denitration | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | nih.gov |

| Burkholderia sp. SJ98 | Negative | Reductive Dehalogenation | p-Nitrophenol (PNP) | nih.govnih.gov |

| Arthrobacter nitrophenolicus SJCon | Positive | Oxidative Denitration | Chlorohydroquinone (CHQ) | nih.govresearchgate.net |

Under anaerobic conditions, such as those in a microbial electrolysis cell (MEC), 2-chloro-4-nitrophenol can be effectively degraded through cathodic reduction. eeer.orgeeer.org In an MEC, the application of a small external voltage (e.g., 0.5 V) enhances the degradation rate by coupling the activity of electroactive microorganisms with electron transfer. eeer.orgeeer.org The microorganisms at the cathode can utilize 2-chloro-4-nitrophenol as a sole carbon source. eeer.org

The degradation in an MEC is a complex process involving reduction, dechlorination, denitrification, and assimilation. eeer.orgeeer.org A wide array of intermediate products has been identified, indicating multiple transformation pathways occurring simultaneously. typeset.ioeeer.orgeeer.org

Table 3: Intermediates in Anaerobic Degradation of 2-Chloro-4-nitrophenol in a Microbial Electrolysis Cell

| Intermediate Compound | Potential Formation Step | Source |

|---|---|---|

| 2-Chloro-4-aminophenol | Reduction of nitro group | eeer.orgeeer.org |

| 4-Aminophenol (B1666318) | Reductive dechlorination and nitro group reduction | eeer.orgeeer.org |

| 2-Chlorophenol (B165306) | Denitrification | eeer.orgeeer.org |

| 4-Nitrophenol | Reductive dechlorination | typeset.io |

| Chlorohydroquinone (CHQ) | Oxidative release of nitro group | typeset.io |

| Hydroquinone (HQ) | Dechlorination of CHQ; Deamination of 4-Aminophenol | typeset.ioeeer.orgeeer.org |

| γ-Hydroxymuconic semialdehyde | Ring cleavage of HQ | typeset.ioeeer.org |

| Valeric acid | Breakdown of ring cleavage products | eeer.orgeeer.org |

Three primary degradation routes in this system have been proposed: (i) initial denitration to form chlorohydroquinone, followed by dechlorination to hydroquinone; (ii) initial denitrification to 2-chlorophenol followed by oxidation to hydroquinone; and (iii) initial dechlorination to 4-nitrophenol, followed by reduction to 4-aminophenol and subsequent deamination to hydroquinone. typeset.io Ultimately, the hydroquinone ring is cleaved and the resulting products are mineralized. typeset.io

The microbial degradation of 2-chloro-4-nitrophenol is facilitated by specific enzymes that catalyze the key steps of denitration and dechlorination.

Monooxygenases are crucial for initiating the oxidative degradation pathways.

In Ensifer sp. strain 22-1, a two-component monooxygenase, CnpAB , catalyzes the sequential denitration and dechlorination of 2-chloro-4-nitrophenol to hydroxyquinol. nih.govresearchgate.net

In Burkholderia sp. RKJ 800, a CNP-4-monooxygenase is responsible for the oxidative removal of the nitrite group to form chlorohydroquinone. nih.gov

In Cupriavidus sp. CNP-8, another two-component FAD-dependent monooxygenase, HnpAB , converts 2-chloro-4-nitrophenol to 1,2,4-benzenetriol (B23740) via a chloro-1,4-benzoquinone intermediate. nih.gov

Dehalogenases are responsible for removing the chlorine atom.

In Burkholderia sp. RKJ 800, a CHQ dehalogenase catalyzes the conversion of chlorohydroquinone to hydroquinone. nih.gov

In Burkholderia sp. SJ98, a reductive dehalogenase initiates the entire degradation sequence by converting 2-chloro-4-nitrophenol to 4-nitrophenol. nih.gov

Nitroreductases are involved in pathways where the nitro group is reduced rather than oxidatively removed.

In Ralstonia eutropha JMP134, which degrades the related compound 2-chloro-5-nitrophenol, a 3-nitrophenol nitroreductase performs the initial reduction of the nitro group to a hydroxylamino group. nih.gov

Dioxygenases play a role in the aromatic ring cleavage.

In Burkholderia sp. RKJ 800, a manganese-dependent HQ dioxygenase cleaves the hydroquinone ring to form γ-hydroxymuconic semialdehyde. nih.gov

In Cupriavidus sp. CNP-8, a 1,2,4-benzenetriol 1,2-dioxygenase (HnpC) catalyzes the ring cleavage of 1,2,4-benzenetriol. nih.gov

Lack of Environmental Fate and Degradation Data for 2-Chloro-4-(3-nitrophenyl)phenol

Extensive research reveals a significant lack of available scientific literature and data concerning the environmental transformation, mechanistic degradation pathways, environmental fate modeling, and persistence assessment of the chemical compound This compound .

Consequently, it is not possible to provide an analysis of its environmental fate, including its potential for persistence, bioaccumulation, or the specific pathways through which it might be transformed in various environmental compartments (soil, water, air). There is no available information to construct data tables on its degradation kinetics, metabolites, or the influence of environmental factors on its transformation.

Therefore, the environmental impact and persistence of this compound remain uncharacterized in the public scientific domain.

Emerging Research Areas and Future Directions for 2 Chloro 4 3 Nitrophenyl Phenol

Development of Novel and Sustainable Synthetic Routes

There is currently no published research detailing the development of novel or sustainable synthetic routes for 2-Chloro-4-(3-nitrophenyl)phenol. The exploration of greener solvents, more efficient catalysts, or atom-economical pathways for its synthesis is a field that remains to be explored.

Exploration of Catalytic Applications and Functional Material Integration

The potential for this compound to be used in catalytic applications or integrated into functional materials has not been investigated in the available scientific literature. Research into its capacity to act as a ligand for metal catalysts, a component in polymers, or a building block for porous materials has not been documented.

Rational Design of Derivatives for Enhanced Selectivity in Biological Systems

The rational design of derivatives of this compound to improve selectivity in biological systems is an area without current research findings. Studies involving the modification of its functional groups to target specific enzymes, receptors, or cellular pathways have not been reported.

Advanced Research in Supramolecular Chemistry and Nanomaterials Applications

There is no available research on the role of this compound in supramolecular chemistry or its applications in nanomaterials. Investigations into its ability to form host-guest complexes, self-assemble into ordered structures, or be incorporated into nanoparticles or other nanostructures have not been described in the literature.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-4-(3-nitrophenyl)phenol, and what analytical techniques are essential for verifying its purity?

- Methodological Answer: Common synthetic approaches include nucleophilic aromatic substitution or coupling reactions between chlorophenol precursors and nitro-substituted aryl halides. Critical analytical techniques involve:

- Nuclear Magnetic Resonance (NMR): To confirm substitution patterns and monitor reaction progress (e.g., distinguishing aromatic protons in ¹H NMR) .

- Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and identification of byproducts (e.g., detecting residual starting materials) .

- High-Performance Liquid Chromatography (HPLC): To quantify impurities and optimize separation protocols .

- Literature Guidance: Use SciFinder® to locate protocols for analogous nitrophenol derivatives, filtering for peer-reviewed journals and patents describing reaction conditions .

Q. How can researchers access reliable spectroscopic reference data for this compound?

- Methodological Answer:

- Database Searches: Utilize SciFinder® or Reaxys® to retrieve experimental IR, NMR, and UV-Vis spectra. Cross-validate with entries in authoritative catalogs (e.g., Kanto Reagents’ nitrophenol standards) .

- Synthetic Validation: Compare experimental data with structurally similar compounds, such as 4-nitrophenol derivatives, to identify characteristic peaks (e.g., nitro group stretching in IR) .

Q. What experimental parameters determine the solubility and stability of this compound in different solvents?

- Methodological Answer:

- Solubility Screening: Conduct gradient solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis .

- Stability Studies: Monitor degradation under varying pH, temperature, and light exposure via HPLC or NMR to identify optimal storage conditions .

Advanced Research Questions

Q. How can crystallographic techniques (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?

- Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with SHELXT for space-group determination and SHELXL for refinement, leveraging high-resolution data to model anisotropic displacement parameters .

- Validation: Cross-check with ORTEP for Windows to visualize thermal ellipsoids and validate bond angles/distances against computational predictions .

- Case Study: Apply SHELX workflows to resolve torsional strain in the nitrophenyl moiety, as demonstrated in analogous triazole-thione structures .

Q. What strategies address conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) in characterizing derivatives of this compound?

- Methodological Answer:

- Multi-Technique Validation: Combine 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions .

- Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping signals in complex mixtures .

Q. How can reaction conditions be optimized to enhance regioselectivity when introducing the 3-nitrophenyl group into chlorophenol derivatives?

- Methodological Answer:

- Catalytic Screening: Test transition-metal catalysts (e.g., Pd/Cu systems) under varying temperatures and solvents to favor para-substitution .

- In-Situ Monitoring: Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for further functionalization.

- Molecular Dynamics (MD): Simulate solvent interactions to guide crystallization or solubility optimization .

Q. How can impurity profiles of this compound be systematically analyzed for pharmaceutical applications?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to oxidative, thermal, and hydrolytic stress, followed by LC-MS to identify degradation products .

- Reference Standards: Use certified materials (e.g., USP-NF grade chlorophenols) to calibrate analytical instruments and quantify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.